molecular formula C11H10ClNS B1425231 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole CAS No. 921102-01-4

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B1425231
CAS No.: 921102-01-4
M. Wt: 223.72 g/mol
InChI Key: OCCQMMOOYUNWAB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 2-position and a 4-methylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-phenyl-1,3-thiazole
  • 2-(Chloromethyl)-4-(4-chlorophenyl)-1,3-thiazole
  • 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its selectivity and potency in certain applications compared to other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCQMMOOYUNWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921102-01-4
Record name 2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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